Scientific Field: Organic Process Research & Development
Summary of the Application: 6-Chloro-5-methylpyridin-2-amine is a key intermediate in the synthesis of Lumacaftor, a drug used in the treatment of cystic fibrosis.
Methods of Application or Experimental Procedures: The synthesis of 6-Chloro-5-methylpyridin-2-amine involves a four-step sequence, starting from 2-amino-6-chloropyridine.
Results or Outcomes: By adopting this synthetic route, 6-chloro-5-methylpyridin-2-amine was produced on a hectogram scale with 62.4% overall yield and 99.49% purity.
6-Chloro-5-methylpyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 142.59 g/mol. It is characterized by the presence of a chloro group and a methyl group on the pyridine ring, specifically at positions 6 and 5, respectively, with an amine functional group at position 2. This compound is notable for its high gastrointestinal absorption and permeability across the blood-brain barrier, making it of interest in medicinal chemistry .
6-chloro-5-methylpyridin-2-amine does not have a direct biological effect as it is an intermediate compound. Its significance lies in its role as a precursor for lumacaftor, which acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator in the treatment of cystic fibrosis [].
Several synthesis methods have been developed for 6-chloro-5-methylpyridin-2-amine:
Interaction studies involving 6-chloro-5-methylpyridin-2-amine focus on its role as an intermediate for drug development. Research indicates that it may interact with various biological targets, although specific interaction profiles remain to be fully elucidated. Its ability to cross the blood-brain barrier suggests potential neurological applications .
Several compounds share structural similarities with 6-chloro-5-methylpyridin-2-amine, each with unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Chloro-4-methylpyridin-2-amine | 51564-92-2 | 0.90 |
6-Amino-2-chloronicotinonitrile | 53554-20-4 | 0.88 |
6-Chloro-N-methylpyridin-2-amine | 89026-78-8 | 0.78 |
6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-28-3 | 0.79 |
2-Bromo-6-chloro-5-methylpyridin-3-amine | 1823003-95-7 | 0.79 |
These compounds vary in their functional groups and biological activities, which contribute to their distinct properties compared to 6-chloro-5-methylpyridin-2-amine.
6-Chloro-5-methylpyridin-2-amine (C₆H₇ClN₂) is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at position 6, a methyl group at position 5, and an amine group at position 2 (Figure 1). Its molecular structure is defined by the SMILES notation CC1=C(N=C(C=C1)N)Cl
and the InChIKey KPZRCZMNXPBHEH-UHFFFAOYSA-N
. The IUPAC name, 6-chloro-5-methylpyridin-2-amine, reflects its substituent positions.
Table 1: Synonyms and Identifiers
Identifier | Value | Source |
---|---|---|
CAS Number | 442129-37-5 | |
EC Number | 891-360-5 | |
Molecular Formula | C₆H₇ClN₂ | |
Common Synonyms | 2-Amino-6-chloro-5-methylpyridine; 6-Amino-2-chloro-3-methylpyridine |
The compound’s synthesis was first reported in the context of agrochemical and pharmaceutical intermediates. Early routes involved hazardous reagents like phosphorus oxychloride and peroxides. A pivotal advancement occurred in 2020, when Zhang et al. developed a four-step synthesis starting from 2-amino-6-chloropyridine, utilizing a Suzuki-Miyaura cross-coupling for regioselective methylation at position 5. This method achieved a 62.4% overall yield and 99.49% purity, overcoming safety and scalability limitations of earlier approaches.
6-Chloro-5-methylpyridin-2-amine serves as a critical building block in organic synthesis. Its amine and halogen substituents enable diverse functionalization, such as:
Table 2: Comparison of Synthesis Methods
Method | Key Reagents | Yield | Limitations |
---|---|---|---|
Traditional chlorination | PCl₅, peroxides | <10% | Safety risks, low yield |
Suzuki-Miyaura cross-coupling | Pd catalysts, methylboronic acid | 62.4% | Requires specialized catalysts |
The compound is indispensable in pharmaceutical manufacturing, particularly for lumacaftor, a cystic fibrosis drug. Its scalable synthesis supports industrial production, with suppliers like Capot Chemical and Parchem offering kilogram-scale quantities. In research, it facilitates studies on:
The development of synthetic methodologies for 6-chloro-5-methylpyridin-2-amine has evolved significantly over the past decades, driven by the need for safer and more efficient processes suitable for industrial production. Early synthetic approaches were characterized by harsh reaction conditions, low yields, and safety concerns that limited their practical application [1] [2].
The earliest reported synthesis by Hadida Ruah and colleagues employed 5-methylpyridin-2-amine as the starting material in a four-step linear sequence [1] [3]. This route involved N-oxide formation followed by chlorination with phosphorus oxychloride, achieving an overall yield of only 1.3%. The process was plagued by safety concerns due to the extensive use of peroxide reagents and phosphorus oxychloride, making it unsuitable for large-scale production [1] [3].
Bhirud and coworkers developed an alternative approach beginning with 2-chloro-3-methylpyridine [4]. Their methodology involved N-oxide intermediate activation with trifluoroacetic anhydride in acetonitrile, followed by reaction with ethanolamine to afford the target compound in 37.3% overall yield [4]. While representing an improvement over the Hadida Ruah route, this approach still suffered from safety concerns and moderate yields [4].
Previous industrial approaches have relied heavily on pyridine N-oxide intermediates to achieve subsequent ortho-position chlorination or amination [1] [4] [5]. However, the requirement for peroxide and phosphorus oxychloride in these low-yielding routes created significant safety and environmental challenges [1] [5]. The harsh conditions and poor atom economy of these methods necessitated the development of fundamentally different synthetic strategies [1] [5].
Route | Starting Material | Overall Yield (%) | Major Safety Concerns |
---|---|---|---|
Hadida Ruah | 5-methylpyridin-2-amine | 1.3 | Peroxide, POCl₃ |
Bhirud | 2-chloro-3-methylpyridine | 37.3 | Safety issues |
Previous Work | Custom fragments | Not specified | Harsh conditions |
The development of a peroxide-free synthesis pathway represents a significant advancement in the production of 6-chloro-5-methylpyridin-2-amine, addressing the critical safety and environmental concerns associated with traditional methodologies [6] [1] [7].
The improved synthetic route employs 2-amino-6-chloropyridine as the optimal starting material, which can be readily obtained from the low-cost 2,6-dichloropyridine through direct ammonolysis or hydrazinolysis-reduction sequences [1] [7]. This strategic choice eliminates the need for subsequent chlorination or amination steps that plagued earlier methodologies [1] [7].
The key reagents in the peroxide-free pathway include N-bromosuccinimide for selective bromination, acetyl chloride for N-protection, methylboronic acid as the methylating agent, and a palladium catalyst system for the cross-coupling reaction [1] [7]. The selection of methylboronic acid over alternative methylating agents such as potassium methyltrifluoroborate or methyl boronic acid pinacol ester was based on cost-effectiveness and superior performance in terms of conversion and impurity control [1] [7].
Optimization studies revealed that methylboronic acid achieved 90.2% high-performance liquid chromatography purity compared to 87.1% and 88.5% for potassium methyltrifluoroborate and methyl boronic acid pinacol ester, respectively [1] [7]. Additionally, the use of methylboronic acid resulted in reduced formation of deacetylated byproducts, simplifying purification procedures [1] [7].
The optimized four-step sequential process demonstrates excellent efficiency and scalability while maintaining high product quality throughout the synthesis [1] [7]. The first step involves regioselective bromination of 2-amino-6-chloropyridine using equimolar N-bromosuccinimide in acetonitrile at 0-5°C, affording 5-bromo-6-chloropyridin-2-amine in 89% yield [1] [7].
The second step comprises N-acetylation of the brominated product using acetyl chloride in the presence of pyridine as a base in dichloromethane, providing N-(5-bromo-6-chloropyridin-2-yl)acetamide in 93% yield [1] [7]. The order of bromination followed by acetylation proved superior to the reverse sequence, achieving a combined two-step yield of 82.8% compared to 68.1% for the acetylation-first approach [1] [7].
The third step constitutes the crucial Suzuki-Miyaura cross-coupling methylation using methylboronic acid, palladium(II) acetate, and bis[(2-diphenylphosphino)phenyl] ether (DPEphos) as the ligand in a 1,2-dimethoxyethane/water biphasic system [1] [7]. This step proceeds with 82% yield to provide N-(6-chloro-5-methylpyridin-2-yl)acetamide [1] [7].
The final step involves deacetylation under acidic conditions using concentrated hydrochloric acid in methanol at 50°C, yielding 6-chloro-5-methylpyridin-2-amine in 92% yield with 99.49% purity [1] [7]. The overall yield for the four-step sequence is 62.4%, representing a dramatic improvement over historical methods [1] [7].
Comprehensive optimization of reaction conditions was essential for achieving the high yields and selectivity observed in the peroxide-free synthesis pathway [1] [7]. Temperature control proved critical, particularly for the initial bromination step, which requires maintenance at 0-5°C to ensure selective mono-bromination and prevent over-bromination [1] [7].
Solvent selection significantly impacted both conversion rates and impurity profiles [1] [7]. The use of biphasic solvent systems, particularly 1,2-dimethoxyethane/water (1:1), provided superior results compared to homogeneous systems, achieving 99.9% conversion with 94.3% product purity in the methylation step [1] [7]. The biphasic nature facilitates dissolution and contact between substrates, bases, and catalysts while enabling effective separation of organic and aqueous phases [1] [7].
Base selection required careful optimization to minimize hydrolysis side reactions that lead to deacetylated impurities [1] [7]. Sodium bicarbonate emerged as the optimal base, providing 97.7% product purity with minimal impurity formation, compared to stronger bases such as cesium carbonate or potassium phosphate which led to increased hydrolysis [1] [7].
Reaction times were optimized for each step, with bromination requiring 4 hours, acetylation proceeding within 2 hours, the Suzuki coupling requiring 10 hours at reflux, and deacetylation completing in 3-4 hours [1] [7]. These conditions represent a balance between complete conversion and minimal side reaction formation [1] [7].
The Suzuki-Miyaura cross-coupling reaction serves as the pivotal transformation in the synthesis of 6-chloro-5-methylpyridin-2-amine, enabling regioselective methylation at the 5-position while avoiding the safety concerns associated with traditional methylation approaches [8] [9] [10].
The mechanism of 5-position methylation through Suzuki-Miyaura cross-coupling involves a well-established catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [8] [9]. The initial oxidative addition step involves insertion of the palladium(0) catalyst into the carbon-bromine bond of the 5-bromo-6-chloropyridin-2-yl acetamide substrate, forming a palladium(II) aryl bromide complex [1] [8].
The subsequent transmetalation step involves transfer of the methyl group from methylboronic acid to the palladium center, facilitated by base activation of the boronic acid [1] [8] [9]. Sodium bicarbonate serves as the optimal base for this transformation, providing sufficient basicity to activate the boronic acid while minimizing competing hydrolysis reactions [1]. The choice of base significantly influences the efficiency of transmetalation and the overall reaction selectivity [1] [9].
The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond, yielding the methylated product [1] [8] [9]. The efficiency of this step depends critically on the steric and electronic properties of the ligand, with DPEphos providing optimal performance for this specific substrate [1].
The regioselectivity of the methylation arises from the preferential oxidative addition at the 5-position bromine over the 6-position chlorine, reflecting the greater reactivity of carbon-bromine bonds compared to carbon-chlorine bonds in palladium-catalyzed processes [1] [11]. This selectivity is enhanced by the electronic effects of the acetamide protecting group, which modulates the electron density of the pyridine ring system [1].
Extensive optimization of the palladium catalyst system was crucial for achieving high yields and selectivity in the 5-position methylation [1] [7]. Initial studies employed palladium(II) bis(diphenylphosphino)ferrocene dichloride, which provided good conversion but suffered from impurity formation [1] [7].
Subsequent investigations revealed that palladium(II) acetate combined with DPEphos ligand provided superior performance, achieving 100% conversion with 98.8% product purity [1] [7]. The improvement observed with DPEphos compared to other bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) reflects the enhanced steric protection and electronic properties of the DPEphos ligand [1] [7].
The ligand optimization study encompassed various phosphine ligands including triphenylphosphine, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) [1] [7]. DPEphos emerged as the optimal choice, providing not only the highest conversion but also the best impurity control [1] [7].
Modern catalyst systems such as RuPhos palladium precatalysts have demonstrated exceptional activity in related methylation reactions, enabling transformations under milder conditions with reduced catalyst loadings [8] [9] [12]. These systems employ bulky, electron-rich phosphine ligands that facilitate challenging cross-coupling reactions involving sterically hindered or electronically deactivated substrates [8] [9] [12].
The use of pre-formed palladacycle precatalysts offers advantages in terms of stability, ease of handling, and reduced induction periods compared to traditional catalyst systems generated in situ from palladium salts and ligands [12] [13]. Second-generation precatalysts such as RuPhos Pd G2 provide enhanced stability and reactivity, enabling efficient cross-coupling under a broader range of conditions [13].
Yield optimization in the Suzuki-Miyaura methylation required careful balancing of multiple factors including catalyst loading, temperature, reaction time, and stoichiometry [1] [7]. The use of 1 mol% palladium(II) acetate and 1 mol% DPEphos provided optimal performance without requiring excessive catalyst loadings [1] [7].
Stoichiometric optimization revealed that 1.1 equivalents of methylboronic acid provided complete conversion while minimizing waste [1] [7]. Higher equivalents of the boronic acid did not improve yields but increased purification complexity [1] [7]. The use of 3 equivalents of sodium bicarbonate was found to be optimal for base-mediated activation of the boronic acid [1] [7].
Temperature control at reflux conditions (approximately 85°C in the 1,2-dimethoxyethane/water system) was necessary for achieving complete conversion within reasonable reaction times [1] [7]. Lower temperatures resulted in incomplete conversion, while higher temperatures led to increased side reaction formation [1] [7].
Selectivity considerations encompass both chemoselectivity (methylation versus other side reactions) and regioselectivity (5-position versus other positions) [1] [7]. The excellent chemoselectivity observed reflects the mild nature of the Suzuki-Miyaura coupling, which tolerates a wide range of functional groups [1] [8] [9]. Regioselectivity is governed by the preferential reactivity of the bromine substituent and is maintained throughout the optimization process [1] [7].
Recent advances in methylation methodology have demonstrated the potential for even higher yields and selectivity through the use of specialized methylating reagents such as potassium methyltrifluoroborate under optimized conditions [8] [15]. These reagents offer enhanced stability compared to methylboronic acid and can provide improved performance in challenging substrates [15].
The development of an optimal strategy for N-acetylation and bromination was essential for achieving high overall yields in the synthesis of 6-chloro-5-methylpyridin-2-amine [1] [7]. The order of these operations significantly impacts both individual step yields and the overall efficiency of the synthetic sequence [1] [7].
Initial investigations explored the conventional approach of performing N-acetylation followed by bromination [1] [7]. In this sequence, 2-amino-6-chloropyridine undergoes acetylation using acetyl chloride in the presence of pyridine to afford N-(6-chloropyridin-2-yl)acetamide in excellent yield [1] [7]. However, subsequent bromination of the acetylated intermediate with N-bromosuccinimide proved problematic, exhibiting low conversion and requiring excessive amounts of brominating agent (2.0 equivalents) [1] [7].
The poor performance of the acetylation-first approach can be attributed to the electron-withdrawing effect of the acetamide group, which deactivates the pyridine ring toward electrophilic bromination [1] [7]. This deactivation necessitates the use of excess brominating agent and extended reaction times, ultimately providing the desired N-(5-bromo-6-chloropyridin-2-yl)acetamide in only 68.1% yield over two steps [1] [7].
Investigation of the reverse sequence, involving bromination followed by acetylation, revealed dramatically improved results [1] [7]. Direct bromination of 2-amino-6-chloropyridine with equimolar N-bromosuccinimide proceeds smoothly at 0-5°C, providing 5-bromo-6-chloropyridin-2-amine in 89% yield [1] [7]. The enhanced reactivity observed in this approach reflects the electron-donating effect of the amino group, which activates the pyridine ring toward electrophilic substitution at the 5-position [1] [7].
Subsequent acetylation of the brominated intermediate proceeds without complications, affording N-(5-bromo-6-chloropyridin-2-yl)acetamide in 93% yield [1] [7]. The overall yield for the bromination-acetylation sequence reaches 82.8%, representing a significant improvement over the reverse order [1] [7]. This optimization demonstrates the importance of considering electronic effects when designing synthetic sequences involving electrophilic aromatic substitution [1] [7].
The selection of N-bromosuccinimide as the brominating agent was based on its superior selectivity compared to alternative brominating reagents [1] [7] [16] [17]. N-bromosuccinimide provides a controlled source of electrophilic bromine that enables selective mono-bromination without the formation of poly-brominated products [16] [17].
The use of equimolar amounts of N-bromosuccinimide proved optimal for achieving complete conversion while minimizing over-bromination [1] [7]. Higher equivalents led to the formation of dibrominated byproducts, while sub-stoichiometric amounts resulted in incomplete conversion [1] [7]. The selectivity for mono-bromination at the 5-position reflects both the electronic activation provided by the amino group and the steric accessibility of this position [1] [7].
Solvent selection for the bromination reaction favored acetonitrile due to its excellent compatibility with N-bromosuccinimide and its ability to dissolve both the substrate and brominating agent [1] [7]. Alternative solvents such as dichloromethane or chloroform led to reduced yields and selectivity [1] [7]. The use of acetonitrile also facilitates temperature control during the exothermic bromination process [1] [7].
Temperature control at 0-5°C during bromination was critical for achieving optimal selectivity [1] [7]. Higher temperatures led to increased formation of dibrominated products and other side reactions, while lower temperatures resulted in incomplete conversion within reasonable reaction times [1] [7]. The reaction time of 4 hours proved optimal for achieving complete conversion while maintaining selectivity [1] [7].
For the acetylation step, the use of acetyl chloride with pyridine as both base and solvent provided excellent results [1] [7]. The stoichiometry of 1.1 equivalents of acetyl chloride and 2.0 equivalents of pyridine ensured complete conversion while providing sufficient buffering capacity to neutralize the hydrogen chloride generated during the reaction [1] [7]. Alternative acetylating agents such as acetic anhydride provided lower yields and required more complex workup procedures [1] [7].
The successful translation of laboratory-scale methodology to hectogram-scale production required careful consideration of multiple factors including process safety, equipment compatibility, and quality control [1] [7] [18].
The scale-up to hectogram quantities (>300 g of intermediate 17) was successfully demonstrated using the optimized four-step sequence [1] [7]. Key modifications for large-scale production included the use of larger reaction vessels (5 L flasks), improved temperature control systems, and enhanced mixing capabilities to ensure uniform reaction conditions [1] [7].
The bromination step, scaled from 1 mmol to 1.56 mol (200 g of starting material), maintained excellent selectivity and yield [1] [7]. Temperature control during the exothermic bromination reaction required the use of external cooling baths and controlled addition of N-bromosuccinimide over extended periods to prevent thermal runaway [1] [7].
Solvent volumes were optimized for large-scale operations while maintaining the concentration ranges that provided optimal yields in laboratory studies [1] [7]. The use of 2 L of acetonitrile for the bromination of 200 g of starting material provided adequate dissolution while enabling efficient heat transfer [1] [7].
The Suzuki-Miyaura coupling step required special attention to ensure adequate mixing of the biphasic reaction system [1] [7]. The use of mechanical stirring and longer reaction times (10 hours) ensured complete conversion despite the challenges associated with mass transfer in large-scale biphasic systems [1] [7].
Workup procedures were modified to accommodate larger volumes while maintaining product quality [1] [7]. The use of activated carbon treatment and crystallization from isopropanol provided high-purity products suitable for pharmaceutical applications [1] [7]. The final product was obtained with 99.49% purity as determined by high-performance liquid chromatography [1] [7].
Continuous optimization efforts focused on maximizing both yield and purity while maintaining the safety advantages of the improved methodology [1] [7]. Statistical analysis of multiple production runs revealed consistent yields within ±2% of the target values [1] [7].
Impurity profile analysis identified the major impurities as deacetylated products arising from hydrolysis during the coupling step and trace amounts of starting materials from incomplete conversion [1] [7]. These impurities are readily removed through crystallization procedures and do not compromise the quality of the final product [1] [7].
Quality control procedures include high-performance liquid chromatography analysis at each step to monitor conversion and impurity formation [1] [7]. Nuclear magnetic resonance spectroscopy and mass spectrometry provide structural confirmation of intermediates and final products [1] [7].
The final product meets pharmaceutical quality standards with 99.49% purity and well-characterized impurity profiles [1] [7]. The consistent quality achieved across multiple production runs demonstrates the robustness and reliability of the optimized methodology [1] [7].
Long-term stability studies of both intermediates and final products confirm the suitability of the methodology for commercial production [1] [7]. The products exhibit excellent stability under standard storage conditions and do not require special handling or storage protocols [1] [7].